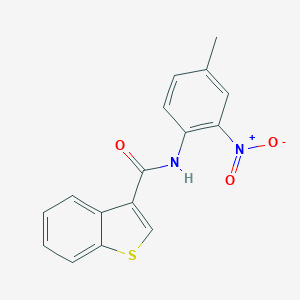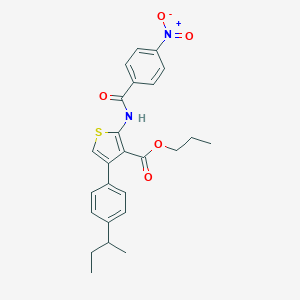![molecular formula C25H21BrN6O5 B445580 N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE](/img/structure/B445580.png)
N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a bromine atom
Méthodes De Préparation
The synthesis of N1-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the bromine atom. The final step involves the coupling of the pyrazole derivative with the benzamide moiety under controlled conditions to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of N1-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
N~1~-(3-{1-[(Z)-2-({5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE can be compared with other similar compounds, such as:
N~1~-(3-{1-[(Z)-2-({5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE: Similar structure but with a chlorine atom instead of bromine.
N~1~-(3-{1-[(Z)-2-({5-[(4-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-METHYLBENZAMIDE: Similar structure but with a methyl group instead of bromine.
Propriétés
Formule moléculaire |
C25H21BrN6O5 |
|---|---|
Poids moléculaire |
565.4g/mol |
Nom IUPAC |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(Z)-1-[3-[(4-methylbenzoyl)amino]phenyl]ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C25H21BrN6O5/c1-15-6-8-17(9-7-15)24(33)27-19-5-3-4-18(12-19)16(2)28-29-25(34)22-11-10-20(37-22)13-31-14-21(26)23(30-31)32(35)36/h3-12,14H,13H2,1-2H3,(H,27,33)(H,29,34)/b28-16- |
Clé InChI |
HCIFIQSTPPYCDK-NTFVMDSBSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC=C(O3)CN4C=C(C(=N4)[N+](=O)[O-])Br)C |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C(=N\NC(=O)C3=CC=C(O3)CN4C=C(C(=N4)[N+](=O)[O-])Br)/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC=C(O3)CN4C=C(C(=N4)[N+](=O)[O-])Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-ethoxyphenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445497.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B445500.png)

![5-bromo-N-{4-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B445504.png)
![METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE](/img/structure/B445506.png)
![Ethyl 2-[(5-bromo-2-furoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445509.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-tert-butylbenzamide](/img/structure/B445510.png)
![N-(4-METHYLPHENYL)-2-{[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445512.png)

![Methyl 4-(4-butylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B445514.png)
![[3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B445515.png)
![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B445516.png)
![4-bromo-1-methyl-N'-[4-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B445517.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B445520.png)
